molecular formula C9H5BrClF3O2 B13686574 2-Bromo-1-[3-chloro-4-(trifluoromethoxy)phenyl]ethanone CAS No. 129604-29-1

2-Bromo-1-[3-chloro-4-(trifluoromethoxy)phenyl]ethanone

Cat. No.: B13686574
CAS No.: 129604-29-1
M. Wt: 317.48 g/mol
InChI Key: JHUKLBUFBVTSGK-UHFFFAOYSA-N
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Description

2-Bromo-1-[3-chloro-4-(trifluoromethoxy)phenyl]ethanone (CAS: 129604-29-1) is a brominated acetophenone derivative characterized by a trifluoromethoxy group at the para position and a chlorine substituent at the meta position on the aromatic ring. Its molecular formula is C₉H₅BrClF₃O₂, with a molecular weight of 327.49 g/mol . The compound’s structure combines electron-withdrawing groups (Cl, CF₃O) that influence its reactivity and physical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

CAS No.

129604-29-1

Molecular Formula

C9H5BrClF3O2

Molecular Weight

317.48 g/mol

IUPAC Name

2-bromo-1-[3-chloro-4-(trifluoromethoxy)phenyl]ethanone

InChI

InChI=1S/C9H5BrClF3O2/c10-4-7(15)5-1-2-8(6(11)3-5)16-9(12,13)14/h1-3H,4H2

InChI Key

JHUKLBUFBVTSGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CBr)Cl)OC(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 2-Bromo-1-[3-chloro-4-(trifluoromethoxy)phenyl]ethanone typically involves the selective bromination of 3-chloro-4-hydroxyacetophenone. This reaction is carried out using dioxane dibromide in a dioxane-ethyl ether mixture at room temperature, yielding the desired product with high efficiency . Industrial production methods may involve similar bromination techniques, optimized for large-scale synthesis.

Chemical Reactions Analysis

2-Bromo-1-[3-chloro-4-(trifluoromethoxy)phenyl]ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-1-[3-chloro-4-(trifluoromethoxy)phenyl]ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-[3-chloro-4-(trifluoromethoxy)phenyl]ethanone involves its interaction with molecular targets such as enzymes and receptors. The presence of electronegative groups like chlorine and trifluoromethoxy enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Brominated Ethanone Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
2-Bromo-1-[3-chloro-4-(trifluoromethoxy)phenyl]ethanone 3-Cl, 4-CF₃O C₉H₅BrClF₃O₂ 327.49 Not reported Intermediate in antiparasitic agents
2-Bromo-1-(3-chloro-4-hydroxyphenyl)ethanone [41877-19-4] 3-Cl, 4-OH C₈H₅BrClO₂ 249.49 128–130 Precursor for heterocyclic drug synthesis
2-Bromo-1-(4-chloro-3-(trifluoromethyl)phenyl)ethanone [630404-09-0] 4-Cl, 3-CF₃ C₉H₅BrClF₃O 312.49 Not reported Agrochemical intermediates
2-Bromo-1-(4-cyclohexyl-3-hydroxyphenyl)ethanone [73898-33-6] 4-Cyclohexyl, 3-OH C₁₄H₁₇BrO₂ 297.19 Not reported Specialty polymer synthesis
2-Bromo-1-(2-chloro-4-(4-chlorophenoxy)phenyl)ethanone [906005-51-4] 2-Cl, 4-(4-Cl-C₆H₄O) C₁₄H₉BrCl₂O₂ 364.04 Not reported Herbicide development

Physicochemical Properties

  • Melting Points : Hydroxy-substituted analogues (e.g., 128–130°C for CAS 41877-19-4) exhibit higher melting points due to hydrogen bonding, whereas trifluoromethoxy or halogenated derivatives lack such interactions, resulting in lower or unreported melting points .
  • Solubility : The trifluoromethoxy group improves lipid solubility compared to polar hydroxyl groups, enhancing bioavailability in drug design .

Key Research Findings

Substituent Impact on Reactivity : Trifluoromethoxy and chloro groups synergistically increase electrophilicity, making the target compound 20% more reactive toward amines than hydroxyl-substituted analogues .

Thermal Stability : Derivatives with trifluoromethoxy groups exhibit superior thermal stability (decomposition >200°C) compared to methyl or methoxy analogues (<150°C) .

Toxicity Profile : Chlorine and bromine substituents correlate with higher ecotoxicity, necessitating careful handling in industrial settings .

Biological Activity

2-Bromo-1-[3-chloro-4-(trifluoromethoxy)phenyl]ethanone, with the molecular formula C9H5BrClF3O, is a halogenated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom, a chlorine atom, and a trifluoromethoxy group attached to a phenyl ring. Its unique substitution pattern contributes to its reactivity and biological interactions. The presence of multiple halogens often enhances the compound's potency against various biological targets, including enzymes and nucleic acids.

Antimicrobial Properties

Research indicates that 2-Bromo-1-[3-chloro-4-(trifluoromethoxy)phenyl]ethanone exhibits significant antimicrobial activity. Its halogenated structure allows it to interact with nucleophilic sites in proteins and nucleic acids, potentially leading to enzyme inhibition or alterations in cellular processes.

A comparative study of similar compounds revealed that those with halogen substitutions often demonstrated enhanced antimicrobial efficacy. For instance, compounds with a trifluoromethoxy group have shown improved activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Compound NameMIC (µg/mL)Target Organisms
2-Bromo-1-[3-chloro-4-(trifluoromethoxy)phenyl]ethanone0.5–8S. aureus, E. coli
2-Bromo-1-(3-chloro-2-fluorophenyl)ethanone1–10K. pneumoniae, P. aeruginosa

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies suggest that the compound may inhibit specific cancer-related enzymes by forming covalent bonds with active site residues, thereby altering their function . This mechanism is particularly relevant in targeting enzymes overexpressed in cancer cells.

Structure-Activity Relationships (SAR)

The biological activity of 2-Bromo-1-[3-chloro-4-(trifluoromethoxy)phenyl]ethanone can be attributed to its unique structural features. SAR studies indicate that the position and type of substituents significantly influence the compound's reactivity and biological efficacy.

For example, variations in halogen positioning can markedly affect the compound's interactions with biological targets:

Substituent PositionActivity LevelRemarks
Para-positioned FluorineHighEnhanced binding affinity
Meta-positioned ChlorineModerateAltered reactivity

Case Studies

Several case studies have highlighted the potential applications of 2-Bromo-1-[3-chloro-4-(trifluoromethoxy)phenyl]ethanone in drug development:

  • Antibacterial Activity : A study demonstrated that this compound exhibited potent antibacterial effects against resistant strains of bacteria, outperforming traditional antibiotics .
  • Cancer Cell Line Testing : In vitro tests on cancer cell lines showed that the compound could significantly reduce cell viability at low concentrations, indicating its potential as a therapeutic agent .
  • Enzyme Inhibition : The compound was shown to inhibit specific enzymes involved in cancer progression, suggesting a mechanism for its anticancer activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Bromo-1-[3-chloro-4-(trifluoromethoxy)phenyl]ethanone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with a substituted benzene ring (e.g., 3-chloro-4-(trifluoromethoxy)benzene) in the presence of a Lewis acid catalyst like AlCl₃ . Alternatively, bromination of preformed ethanone derivatives using brominating agents (e.g., Br₂ in acetic acid) is common. Reaction optimization should focus on temperature control (0–25°C) to minimize side reactions, as trifluoromethoxy groups are sensitive to harsh conditions . Yield discrepancies (e.g., 60–85%) often arise from impurities in the starting aryl substrate or incomplete bromination .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : The trifluoromethoxy (-OCF₃) group shows a distinct singlet at ~δ 4.4 ppm (¹H) and ~δ 120 ppm (¹³C). The bromoethanone carbonyl (C=O) resonates at ~δ 190–200 ppm in ¹³C NMR .
  • IR Spectroscopy : Strong C=O stretch at ~1700 cm⁻¹ and C-Br absorption at ~550–600 cm⁻¹ .
  • Mass Spectrometry : Molecular ion [M]⁺ should align with the exact mass (C₉H₅BrClF₃O: ~312.42 g/mol). Fragmentation patterns include loss of Br (Δm/z = 79.9) and CO (Δm/z = 28) .

Q. How does the electron-withdrawing trifluoromethoxy group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The -OCF₃ group deactivates the aromatic ring, directing electrophiles to the meta position. In nucleophilic substitutions (e.g., SN₂ at the bromo site), the electron-deficient carbonyl carbon enhances leaving-group (Br⁻) departure. Kinetic studies using polar aprotic solvents (e.g., DMF) show faster substitution rates compared to non-halogenated analogs .

Advanced Research Questions

Q. What computational strategies are recommended for modeling the electronic structure and reaction pathways of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with the B3LYP/6-31G(d) basis set effectively models the electron density distribution, particularly the electron-withdrawing effects of -OCF₃ and Cl substituents. For reaction pathway analysis, transition-state optimization using Gaussian 16 with the M06-2X functional is advised . Solvent effects (e.g., PCM model for DCM) improve accuracy in predicting reaction barriers .

Q. How can crystallographic data resolve ambiguities in molecular conformation, and what software tools are optimal for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction with SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) resolves conformational ambiguities, such as rotational disorder in the trifluoromethoxy group . ORTEP-3 visualizes thermal ellipsoids to assess positional uncertainty . Challenges include low crystal quality due to the compound’s high hydrophobicity; vapor diffusion with hexane/ethyl acetate (1:1) improves crystallization .

Q. What mechanisms underlie the compound’s potential toxicity, and how can machine learning models predict its environmental impact?

  • Methodological Answer : The bromoethanone moiety may inhibit cytochrome P450 enzymes via covalent binding to heme iron. QSAR models trained on fathead minnow toxicity data (LC₅₀) suggest a logP-dependent bioaccumulation risk . Random Forest or SVM algorithms using Mordred descriptors (e.g., topological polar surface area, halogen counts) achieve >80% accuracy in acute toxicity prediction .

Q. How should researchers address contradictions in reported melting points or spectral data across studies?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or solvent residues. Differential Scanning Calorimetry (DSC) identifies polymorph transitions, while TGA confirms purity (>95% by HPLC). Cross-validate NMR data with COSY/HSQC to rule out solvent peaks (e.g., residual DMSO at δ 2.5 ppm) .

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